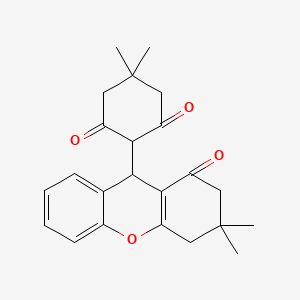

2-(3,3-dimethyl-1-oxo-4,9-dihydro-2H-xanthen-9-yl)-5,5-dimethylcyclohexane-1,3-dione

Übersicht

Beschreibung

Its chemical structure is represented as C23H26O4, and its CAS number is 6508-43-6 . This compound has gained attention due to its potential impact on weight regulation and energy balance.

Vorbereitungsmethoden

Synthesewege: Die Synthesewege für L-152,804 beinhalten spezifische chemische Reaktionen, die zu seiner Bildung führen. Leider sind detaillierte Synthesewege in der Literatur nicht leicht verfügbar. Forscher haben L-152,804 erfolgreich unter Verwendung proprietärer Verfahren synthetisiert.

Industrielle Produktion: L-152,804 wird nicht im industriellen Maßstab hergestellt, da es hauptsächlich als Forschungswerkzeug dient. Seine Verfügbarkeit ist auf wissenschaftliche Labore und spezialisierte Lieferanten beschränkt.

Analyse Chemischer Reaktionen

Reaktivität: L-152,804 ist unter Standardbedingungen stabil und zeigt eine bemerkenswerte Selektivität für den NPY5-R. Es zeigt eine über 300-fache Selektivität gegenüber hY1, hY2 und hY4 Rezeptoren .

Häufige Reagenzien und Bedingungen: Aufgrund des Mangels an spezifischen Synthesedetails können wir keine genauen Reagenzien und Bedingungen für seine Herstellung benennen. Typische organische Synthesetechniken wie Veresterung, Oxidation und Reduktion können beteiligt sein.

Hauptprodukte: Das Hauptprodukt, das während der L-152,804-Synthese gebildet wird, ist die Verbindung selbst. Seine Reinheit und Selektivität sind entscheidend für seine biologische Aktivität.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of xanthene compounds exhibit significant anticancer properties. The compound may serve as a scaffold for synthesizing novel anticancer agents. Studies have shown that similar xanthene derivatives can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications against various types of cancer .

Antimicrobial Properties

The compound's structure suggests it may possess antimicrobial activity. Preliminary studies on related compounds indicate effectiveness against gram-positive bacteria and fungi. The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Dye Applications

Xanthene derivatives are well-known for their vibrant colors and photostability, making them suitable candidates for dye applications in textiles and plastics. The unique structural features of 2-(3,3-dimethyl-1-oxo-4,9-dihydro-2H-xanthen-9-yl)-5,5-dimethylcyclohexane-1,3-dione could enhance the colorfastness and brightness of dyes used in various materials .

Fluorescent Probes

Due to its fluorescent properties, this compound can be utilized as a fluorescent probe in biochemical assays. Its ability to emit light upon excitation makes it valuable for tracking biological processes in live cells or tissues . Such applications are crucial for understanding cellular mechanisms and drug interactions.

Case Study 1: Anticancer Screening

In a study published in a peer-reviewed journal, derivatives of xanthene were synthesized and evaluated for their cytotoxic effects on several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The results demonstrated that certain modifications to the xanthene structure significantly enhanced cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of similar compounds against a range of pathogens. The study employed disc diffusion methods to assess antibacterial activity against both gram-positive and gram-negative bacteria. Results indicated that compounds with structural similarities to this compound exhibited promising antimicrobial properties .

Wirkmechanismus

L-152,804’s mechanism of action involves blocking the NPY5-R. By doing so, it affects appetite regulation, energy balance, and body weight. Further studies are needed to elucidate the precise molecular targets and signaling pathways involved.

Vergleich Mit ähnlichen Verbindungen

Während L-152,804 durch seine Selektivität und orale Aktivität hervorsticht, gibt es andere NPY-Rezeptorantagonisten. Zu den bemerkenswerten Verbindungen gehören:

- BIBP 3226: Ein selektiver NPY Y1-Rezeptorantagonist.

- CGP 71683: Ein NPY Y2-Rezeptorantagonist.

- SR 120819A: Ein NPY Y4-Rezeptorantagonist.

Biologische Aktivität

2-(3,3-dimethyl-1-oxo-4,9-dihydro-2H-xanthen-9-yl)-5,5-dimethylcyclohexane-1,3-dione, also known as L-152,804, is a compound belonging to the xanthenes class. Its unique structure suggests potential biological activities that have been explored in various studies. This article reviews the biological activity of this compound, including its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound has the molecular formula and an average mass of approximately 366.451 g/mol . The structural characteristics contribute to its biological activity, particularly in targeting specific cellular pathways.

Anticancer Activity

Recent studies have highlighted the anticancer properties of L-152,804. In vitro evaluations have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Table 1: Cytotoxicity of L-152,804 Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 9.3 |

| KCL-22 (Lymphoblastoid) | 12.3 |

| HeLa (Cervical) | 8.3 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated notable efficacy against MDA-MB-231 and HeLa cell lines, suggesting its potential as an anticancer agent .

The mechanism through which L-152,804 exerts its anticancer effects involves inducing apoptosis in cancer cells. Fluorescence microscopy studies have shown that treatment with this compound leads to significant apoptotic activity in MDA-MB-231 cells . The presence of specific functional groups in the molecule enhances its interaction with cellular components, promoting cell death.

Other Biological Activities

Beyond its anticancer effects, L-152,804 has been investigated for other biological activities:

- Anti-inflammatory Activity : Some derivatives of similar compounds have shown greater anti-inflammatory effects than curcumin, indicating a potential for therapeutic applications in inflammatory diseases .

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties against various bacterial strains .

Case Studies and Research Findings

A comprehensive study involving multiple derivatives of xanthenes revealed that structural modifications can significantly impact biological activity. For example, variations in substituent groups led to differing levels of cytotoxicity across tested cell lines. The study concluded that the introduction of polar functional groups could enhance the anticancer efficacy of these compounds .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Anticancer | Significant cytotoxicity in multiple cell lines |

| Anti-inflammatory | Potentially superior to curcumin |

| Antimicrobial | Effective against certain bacterial strains |

Eigenschaften

IUPAC Name |

2-(3,3-dimethyl-1-oxo-4,9-dihydro-2H-xanthen-9-yl)-5,5-dimethylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O4/c1-22(2)9-14(24)20(15(25)10-22)19-13-7-5-6-8-17(13)27-18-12-23(3,4)11-16(26)21(18)19/h5-8,19-20H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDXIHYKAGHZRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C(=O)C1)C2C3=CC=CC=C3OC4=C2C(=O)CC(C4)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6508-43-6 | |

| Record name | L-152804 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006508436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6508-43-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-152804 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP9351PWPR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.